

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde chemical properties

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Compound of Interest

Compound Name: 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

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An In-Depth Technical Guide to the Chemical Properties of **2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde**

Authored by: A Senior Application Scientist

Foreword

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.^{[1][2]} Within this class, **2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde** stands out as a strategically functionalized and highly versatile synthetic intermediate. The deliberate placement of methyl groups at the α -positions (2 and 5) effectively blocks the most reactive sites for electrophilic substitution, thereby directing functionalization to the less reactive β -position (3).^[3] The introduction of a carbaldehyde group at this position provides a reactive handle for a multitude of subsequent transformations.

This guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage this molecule's unique characteristics for the synthesis of complex chemical entities, from novel therapeutic agents to advanced organic materials. We will delve into the causality behind synthetic strategies, provide validated experimental frameworks, and explore the compound's potential in modern chemical research.

Core Physicochemical and Spectroscopic Profile

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde is a stable, crystalline organic compound. Its core structure consists of a five-membered pyrrole ring, N-substituted with a phenyl group, C-substituted with two methyl groups, and featuring an aldehyde functional group at the 3-position.

Physical and Chemical Properties

The key physicochemical data for this compound are summarized in the table below, providing a quick reference for laboratory applications.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₃ NO	[4] [5] [6] [7]
Molecular Weight	199.25 g/mol	[4] [5] [6] [7]
CAS Number	83-18-1	[4] [7] [8]
Appearance	White to cream or pale brown crystals/powder	[8]
Melting Point	86.5–92.5 °C	[4] [8] [9]
Boiling Point	~190 °C at 12 Torr	[4] [9]
Storage Conditions	Store at 2-8°C under an inert atmosphere	[5] [9]
Sensitivity	Air sensitive	[7] [9]

Structural and Spectroscopic Characterization

Computational modeling using Density Functional Theory (DFT) indicates that the pyrrole ring maintains a high degree of planarity in its ground state, which is characteristic of its aromatic nature.[\[4\]](#) The electron-donating methyl groups at positions 2 and 5 enhance the electron density within the heterocyclic ring through inductive and hyperconjugative effects, while the aldehyde group acts as an electron-withdrawing functionality.[\[4\]](#)

While specific, high-resolution spectra for this exact compound are not publicly available in the provided search results, typical spectroscopic data for closely related structures can be used for characterization. For its precursor, 2,5-dimethyl-1-phenylpyrrole, the following data has been reported:

- ^1H NMR (CDCl_3): δ = 2.04 (s, 6H, $2\times\text{CH}_3$), 5.91 (s, 2H, pyrrole-H), 7.22 (m, 2H, phenyl-H), and 7.44 (m, 3H, phenyl-H).[\[10\]](#)
- ^{13}C NMR (CDCl_3): δ = 13.05, 105.64, 127.64, 128.81, 129.06, and 139.00.[\[10\]](#)

Upon formylation to yield the target compound, one would expect the disappearance of one of the pyrrole proton signals (at δ 5.91) and the appearance of a new aldehyde proton signal (CHO) significantly downfield (typically δ 9-10 ppm), along with a carbonyl carbon signal in the ^{13}C NMR spectrum (typically δ 185-200 ppm).

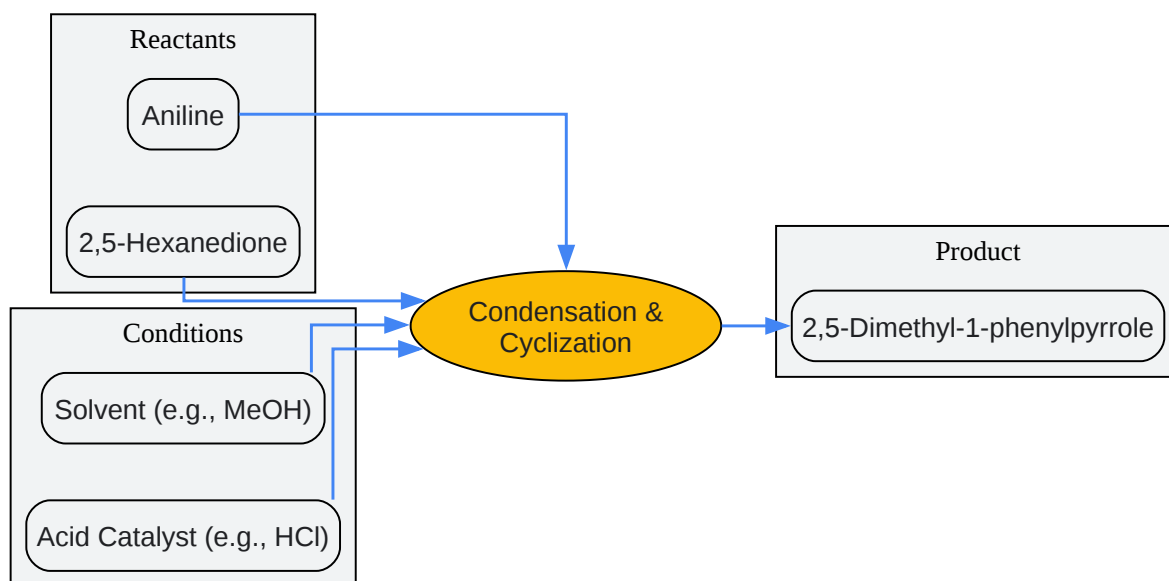
Synthesis Pathway: A Two-Step Approach

The synthesis of **2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde** is most efficiently achieved via a two-step process. First, the core pyrrole ring is constructed, followed by the introduction of the aldehyde group. This sequence ensures high regioselectivity and good overall yield.

Step 1: Paal-Knorr Synthesis of the Pyrrole Core

The foundational step is the synthesis of the precursor, 2,5-Dimethyl-1-phenylpyrrole, via the Paal-Knorr synthesis. This classic reaction remains one of the most robust and widely used methods for preparing substituted pyrroles.[\[1\]](#)[\[10\]](#)[\[11\]](#)

Causality: The Paal-Knorr reaction is predicated on the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (aniline).[\[12\]](#)[\[13\]](#) The reaction proceeds under weakly acidic conditions, which serve to activate the carbonyl groups for nucleophilic attack by the amine without promoting side reactions like furan formation.[\[13\]](#)



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Workflow for Paal-Knorr Synthesis.

Experimental Protocol: Microscale Paal-Knorr Synthesis

This protocol is adapted from established microscale laboratory procedures.^{[10][12]}

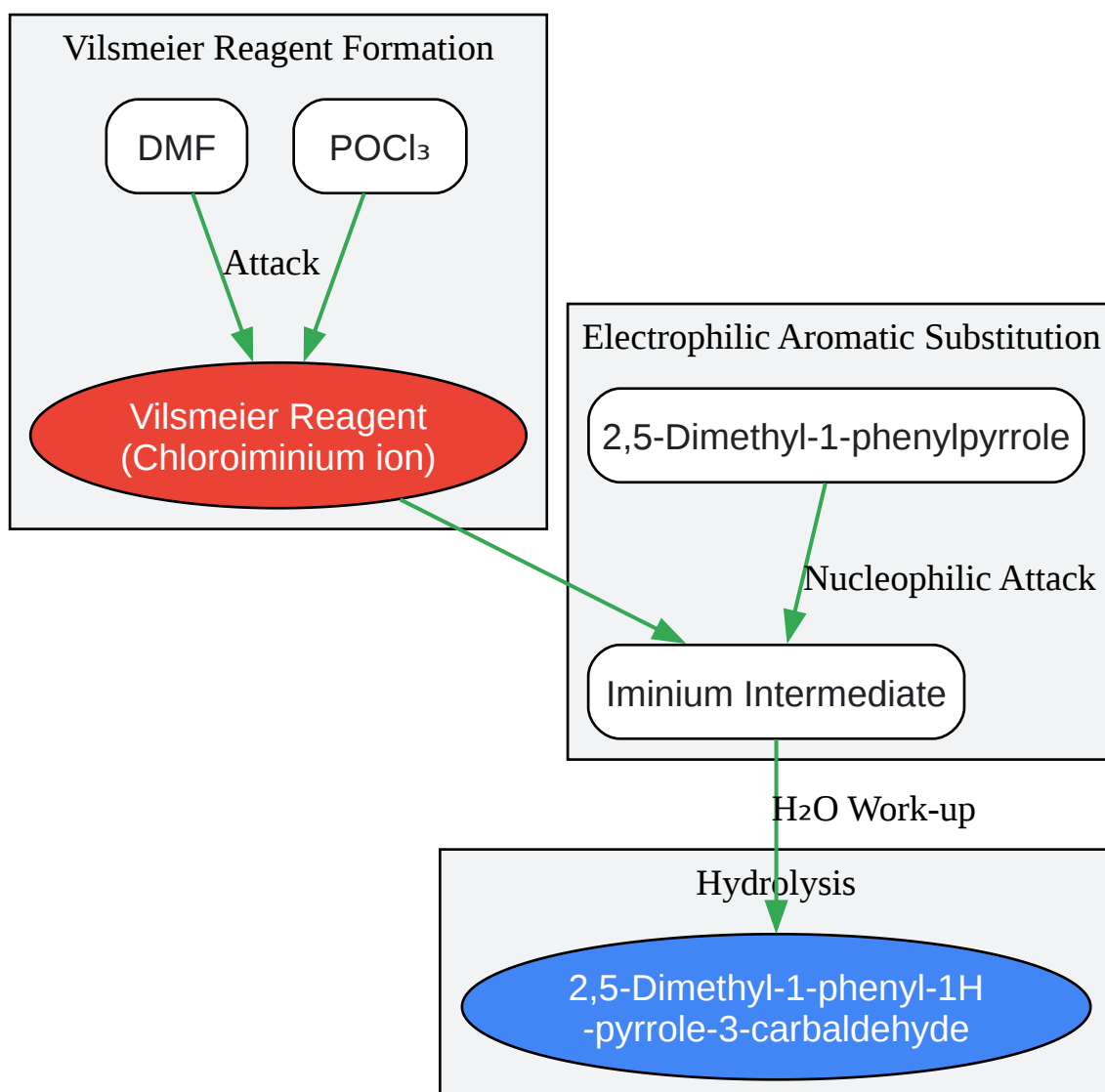
- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), and methanol (0.5 mL).
- **Catalysis:** Add one drop of concentrated hydrochloric acid (HCl) to catalyze the reaction.
- **Reflux:** Heat the mixture to reflux and maintain for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** After cooling, add the reaction mixture to 5.0 mL of 0.5 M HCl, kept cool in an ice bath, to precipitate the product.

- Purification: Collect the crystals via vacuum filtration and recrystallize from a 9:1 methanol/water mixture (1 mL) to yield the pure 2,5-dimethyl-1-phenylpyrrole. A typical yield is approximately 52%.^[12]

Step 2: Vilsmeier-Haack Formylation

With the pyrrole core synthesized, the aldehyde group is introduced at the 3-position using the Vilsmeier-Haack reaction. This is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.^{[14][15][16]}

Causality and Regioselectivity: The Vilsmeier-Haack reagent, a chloroiminium salt, is a weak electrophile that preferentially attacks electron-rich systems.^[17] In 2,5-dimethyl-1-phenylpyrrole, the α -positions (2 and 5) are sterically blocked by the methyl groups. This steric hindrance, combined with the high electron density of the pyrrole ring, directs the electrophilic substitution to one of the available β -positions (3 or 4), resulting in the desired 3-carbaldehyde product.^[3]



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Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: General Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on standard methods for formylating heterocyclic compounds.^{[17][18]}

- **Reagent Preparation:** In a flask under an inert atmosphere (nitrogen or argon), cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0°C. Add phosphorus oxychloride (POCl₃, ~1.2 equivalents) dropwise while maintaining the temperature. Stir for a short period to allow for the formation of the Vilsmeier reagent.

- **Substrate Addition:** Dissolve the 2,5-dimethyl-1-phenylpyrrole (1.0 equivalent) in a minimal amount of DMF or an inert solvent like dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 4-6 hours). Monitor the reaction's completion by TLC.
- **Quenching and Hydrolysis:** Carefully pour the reaction mixture onto crushed ice and add a saturated aqueous solution of sodium bicarbonate (NaHCO_3) or sodium acetate (NaOAc) to neutralize the acid and hydrolyze the iminium intermediate.[\[17\]](#)[\[18\]](#)
- **Extraction and Purification:** Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the target aldehyde.

Chemical Reactivity and Synthetic Utility

The true value of **2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde** lies in the reactivity of its aldehyde group, which serves as a gateway to a wide range of chemical derivatives.

Key Transformations of the Aldehyde Group

- **Oxidation:** The aldehyde can be readily oxidized to the corresponding 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO_4).[\[4\]](#) This carboxylic acid derivative is another valuable building block for amide coupling and esterification reactions.
- **Reduction:** The aldehyde can be selectively reduced to the primary alcohol, (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH_4).[\[4\]](#)
- **Condensation Reactions:** The aldehyde undergoes condensation with various nucleophiles. For instance, reaction with primary amines or hydrazines yields imines and hydrazones, respectively. These reactions are fundamental for constructing more complex molecular scaffolds and are often employed in the synthesis of bioactive compounds.[\[4\]](#)

Applications in Research and Development

This compound is not merely a laboratory curiosity; it is a key intermediate with documented applications in several high-value areas:

- **Pharmaceuticals:** It serves as a precursor in the synthesis of kinase inhibitors and anti-inflammatory agents.[5] Furthermore, it has been used as a reagent in the discovery of novel pyrrolone-based antimalarial compounds.[9] The broader class of pyrrole derivatives is known to possess a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][4]
- **Materials Science:** The conjugated π -system of the pyrrole ring makes this compound and its derivatives valuable in materials science. They have been investigated for applications in organic semiconductors and optoelectronic devices.[5]
- **Dyes and Probes:** Due to its aromatic and electron-rich nature, the scaffold is also employed in the preparation of specialized dyes and fluorescent probes for imaging and sensing applications.[5]

Conclusion

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde is a compound of significant synthetic importance. Its preparation, rooted in the classic Paal-Knorr and Vilsmeier-Haack reactions, is both logical and efficient, providing high regiochemical control. The strategic placement of its functional groups—blocking methyl groups and a reactive aldehyde—makes it an exceptionally versatile platform for chemical innovation. For researchers in drug discovery, medicinal chemistry, and materials science, this molecule offers a reliable and adaptable starting point for the construction of complex, high-value molecular architectures. A thorough understanding of its properties and reactivity is crucial for unlocking its full synthetic potential.

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